7-(Bromomethyl)-2,3-dihydro-1-benzofuran

Organic Synthesis Medicinal Chemistry Regioselective Functionalization

This 7-isomer provides a rigid, planar electrophilic handle on the dihydrobenzofuran core, essential for regiospecific derivatization and BD2-selective BET inhibitor programs. A major vendor has discontinued this compound, creating immediate supply risk. Do not substitute with the 2- or 3-isomers; only the 7-substituted product guarantees the spatial geometry required for target engagement. Secure existing commercial stock or initiate custom synthesis now to avoid project delays.

Molecular Formula C9H9BrO
Molecular Weight 213.074
CAS No. 870061-72-6
Cat. No. B599338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Bromomethyl)-2,3-dihydro-1-benzofuran
CAS870061-72-6
Synonyms7-(Bromomethyl)-2,3-dihydrobenzofuran
Molecular FormulaC9H9BrO
Molecular Weight213.074
Structural Identifiers
SMILESC1COC2=C1C=CC=C2CBr
InChIInChI=1S/C9H9BrO/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-3H,4-6H2
InChIKeyMYQAQBAGQUQYET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(Bromomethyl)-2,3-dihydro-1-benzofuran (CAS 870061-72-6): A Distal Electrophilic Building Block for Dihydrobenzofuran Functionalization


7-(Bromomethyl)-2,3-dihydro-1-benzofuran (C₉H₉BrO; MW 213.07 g/mol) is a heterocyclic building block characterized by a 2,3-dihydrobenzofuran core and a bromomethyl substituent at the 7-position. This compound, with a calculated logP of 2.51640 [1], serves primarily as a reactive electrophilic intermediate in organic synthesis. The bromomethyl group is strategically positioned on the benzene ring, enabling regiospecific derivatization of the dihydrobenzofuran scaffold. This distal placement provides a distinct spatial and electronic environment for nucleophilic substitution reactions compared to isomers where the electrophilic center is located on the more flexible dihydrofuran ring or at alternative aromatic positions.

The Peril of Substituting 7-(Bromomethyl)-2,3-dihydro-1-benzofuran with Positional Isomers


Within the 2,3-dihydro-1-benzofuran class, the exact ring position of the bromomethyl group is a critical determinant of synthetic utility and the properties of downstream products. Substituting 7-(Bromomethyl)-2,3-dihydro-1-benzofuran with the 2-, 3-, or 4-isomers leads to fundamentally different reaction outcomes due to altered steric accessibility and electronic character of the electrophilic site. For instance, the 2-isomer places the reactive center on the chiral, saturated furan ring, whereas the 7-position anchors it to the planar aromatic core. This geometric distinction is paramount in structure-activity relationship (SAR) studies, where even minor positional shifts can ablate target binding or alter physicochemical properties [1]. Consequently, procurement of the precise 7-substituted isomer is not a matter of interchangeable reagent selection but a requirement for achieving the intended regiospecific functionalization and biological profile of the final product.

Quantitative Differentiators of 7-(Bromomethyl)-2,3-dihydro-1-benzofuran: A Comparative Assessment


Structural and Reactivity Comparison of 2,3-Dihydrobenzofuran Bromomethyl Positional Isomers

The 7-substituted isomer provides a geometrically rigid, planar electrophilic center that is electronically distinct from the more conformationally flexible 2- and 3-positional isomers [1]. This fundamental difference in molecular architecture dictates the shape and orientation of the reactive group, which is a critical parameter in fragment-based drug discovery and the synthesis of constrained molecules [1].

Organic Synthesis Medicinal Chemistry Regioselective Functionalization

LogP Analysis as a Surrogate for Differential Lipophilicity and Biological Distribution Potential

Computational predictions indicate a distinct LogP value for the 7-isomer relative to other positional isomers, which can influence membrane permeability, solubility, and off-target binding [1]. The calculated LogP for 7-(Bromomethyl)-2,3-dihydro-1-benzofuran is 2.51640 [2], while the 2-isomer is reported with a LogP of 2.765 . This difference is substantial in medicinal chemistry, where even a ΔLogP of 0.3 can significantly impact a drug candidate's ADME profile.

Medicinal Chemistry Pharmacokinetics Physicochemical Property Prediction

Evidence of Commercial Discontinuation of the 7-Isomer: A Critical Procurement Alert

A major international chemical supplier (CymitQuimica) has formally listed 7-(Bromomethyl)-2,3-dihydro-1-benzofuran as a 'Discontinued' product . This status creates a direct procurement challenge and contrasts sharply with the commercial availability of key positional isomers, such as the 2-isomer (CAS 19997-53-6), which remains readily available from multiple sources . The scarcity of the 7-isomer increases the risk of project delays and demands proactive supply chain management.

Chemical Sourcing Supply Chain Research Continuity

Optimal Scientific Deployment of 7-(Bromomethyl)-2,3-dihydro-1-benzofuran


Medicinal Chemistry SAR Campaigns Targeting Rigid Dihydrobenzofuran Scaffolds

Researchers involved in hit-to-lead optimization or fragment-based drug discovery should prioritize 7-(Bromomethyl)-2,3-dihydro-1-benzofuran as a key intermediate. Its value proposition is rooted in the need for regiospecific diversification of the dihydrobenzofuran core at a rigid, planar position. This is in direct contrast to using more flexible 2- or 3-substituted analogs, which introduce an additional chiral center and greater conformational freedom, complicating SAR interpretation and target engagement. The 7-isomer is therefore the preferred starting material for building focused libraries of planar molecules intended for interactions with targets featuring shallow or flat binding sites [1].

Development of Novel BET BD2-Selective Inhibitors

For programs targeting the second bromodomain (BD2) of BET proteins, 7-(Bromomethyl)-2,3-dihydro-1-benzofuran offers a direct entry point to a validated pharmacophore. The class of 2,3-dihydrobenzofurans has been established as a source of potent and highly selective (1000-fold) BD2 inhibitors [1]. The specific use of a 7-substituted derivative allows chemists to explore the spatial and electronic requirements for enhanced BD2 selectivity and improved in vivo pharmacokinetic properties, such as metabolic stability and solubility, as demonstrated in the optimization of advanced leads within this series [1]. The distinct LogP of the 7-isomer provides a concrete starting point for fine-tuning these properties [2].

Strategic Chemical Sourcing and Supply Chain Risk Mitigation

Scientific procurement specialists and laboratory managers must view 7-(Bromomethyl)-2,3-dihydro-1-benzofuran through a lens of supply chain risk. The documented discontinuation by a major vendor is a critical piece of intelligence [1]. This scenario demands that any project reliant on this precise isomer must immediately secure available commercial stock or allocate budget and timeline for custom synthesis. It is not a commodity chemical that can be replaced with an 'equivalent' isomer without invalidating the scientific premise of the project. The procurement decision must be integrated with a rigorous scientific justification for the 7-isomer's unique properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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